

Application Notes & Protocols: Folic Acid as a Targeting Ligand for Nanoparticles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Folic Acid*
Cat. No.: *B050499*

[Get Quote](#)

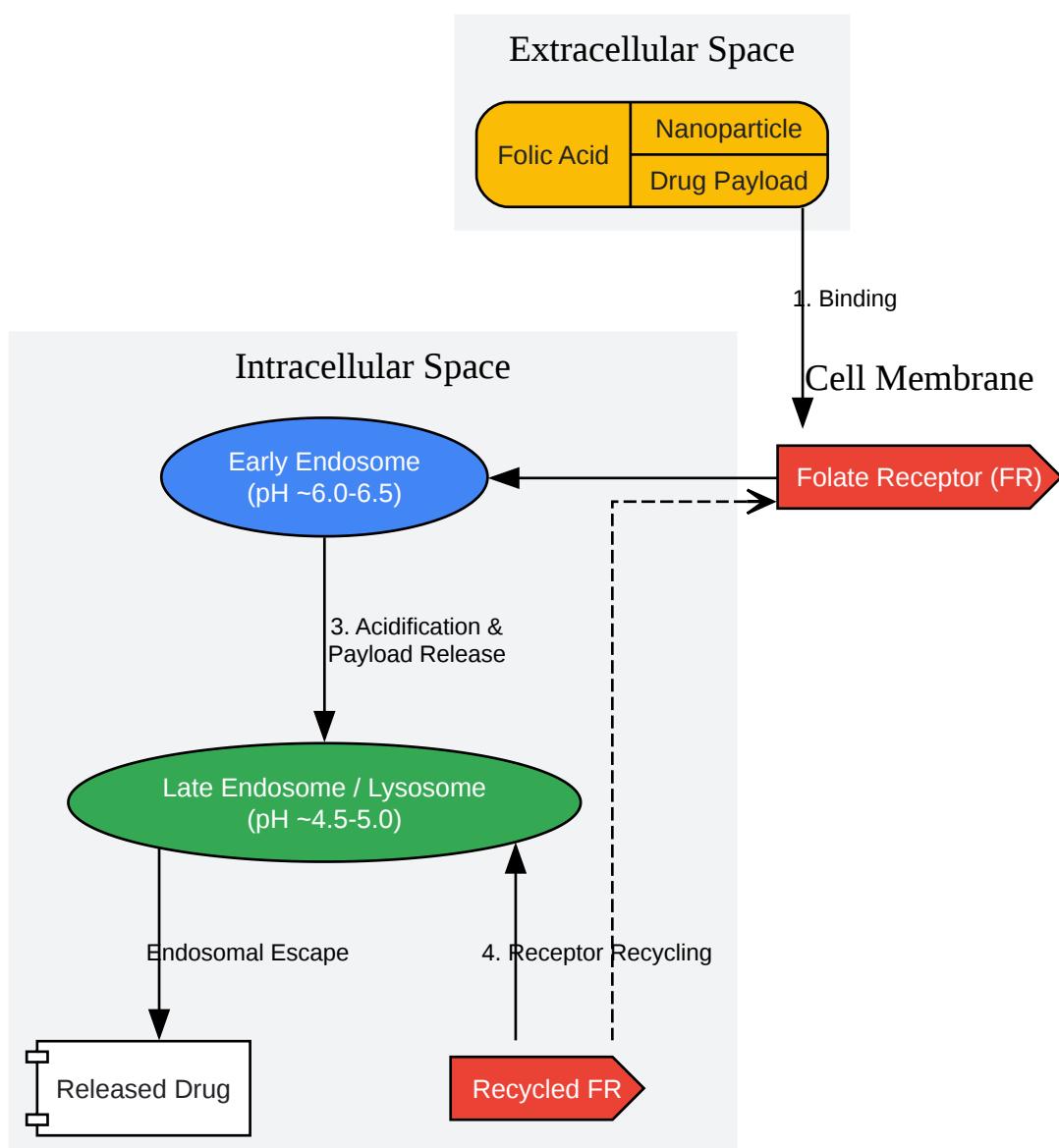
Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Precision in Nanomedicine

The central challenge in drug delivery, particularly in oncology, is to maximize therapeutic efficacy at the site of disease while minimizing exposure to healthy tissues. Targeted nanocarriers represent a paradigm shift from conventional therapies, offering a solution to this challenge. By functionalizing a nanoparticle surface with a targeting ligand, we can engineer it to selectively recognize and bind to receptors that are overexpressed on the surface of target cells.^[1]

Among the most promising strategies is the use of **folic acid** (FA) as a targeting moiety. The folate receptor (FR), particularly the FR α subtype, is frequently overexpressed in a wide array of human cancers, including those of the ovary, lung, breast, and cervix, while its expression in normal tissues is highly restricted.^{[1][2]} This differential expression provides a unique molecular address for targeted delivery. **Folic acid** is an ideal ligand for this purpose; it is a small, stable, non-immunogenic, and inexpensive vitamin that binds to the FR with very high affinity.^{[3][4][5]} This high-affinity interaction triggers a process known as receptor-mediated endocytosis, effectively creating a Trojan horse mechanism to internalize the nanoparticle and its therapeutic payload.^[4]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the rationale, synthesis, characterization, and in vitro evaluation of **folic acid**-functionalized nanoparticles for targeted drug delivery.


PART 1: SCIENTIFIC PRINCIPLES & RATIONALE

The Mechanism: Folate Receptor-Mediated Endocytosis

The efficacy of FA-targeted nanoparticles is predicated on their ability to hijack the natural cellular uptake pathway for folate. The process unfolds in several key steps:

- Binding: The **folic acid** ligand on the nanoparticle surface binds with high affinity to the folate receptor on the cancer cell membrane.[\[4\]](#)
- Internalization: This binding event triggers the invagination of the cell membrane around the nanoparticle-receptor complex, forming an intracellular vesicle called an endosome.[\[4\]](#)[\[6\]](#)
- Acidification & Release: The endosome matures, and its internal environment becomes acidified through the action of proton pumps. This change in pH induces a conformational change in the folate receptor, causing it to lose its affinity for **folic acid** and release the nanoparticle into the endosome.[\[4\]](#)
- Trafficking & Recycling: The nanoparticle can then escape the endosome to release its therapeutic payload into the cytoplasm, while the folate receptor is recycled back to the cell surface, ready to bind to another FA-conjugated nanoparticle.[\[4\]](#)

Interestingly, the density of **folic acid** on the nanoparticle surface—its multivalency—can influence the specific endocytic pathway. Lower ligand densities may favor uptake via caveolae-mediated endocytosis, while higher densities can shift the mechanism towards clathrin-mediated endocytosis, which can alter the subsequent intracellular trafficking of the nanoparticle.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Core Components: Nanoparticle Platforms and Conjugation Chemistry

Choosing the Nanoparticle: A variety of nanoparticle systems can be adapted for **folic acid** targeting. The choice of core material depends on the desired payload, release characteristics, and biocompatibility. Common platforms include:

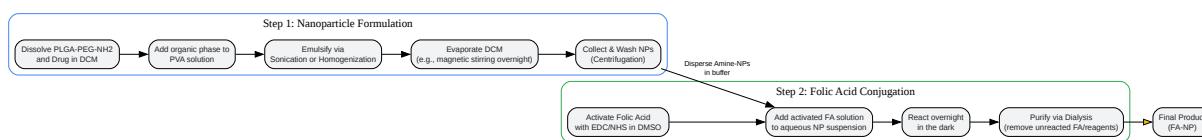
- **Polymeric Nanoparticles:** Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) are widely used to encapsulate hydrophobic drugs.[8][9][10]
- **Liposomes:** These lipid-based vesicles are excellent for delivering both hydrophilic and hydrophobic drugs.[4][11]
- **Metallic Nanoparticles:** Gold nanoparticles (AuNPs) are often explored for imaging and photothermal therapy applications.[12][13]

The Chemistry of Attachment: The most robust and common method for attaching **folic acid** to a nanoparticle surface is through the formation of a stable amide bond. This typically involves a two-step process using carbodiimide chemistry, most notably with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[14]

- **Activation:** The carboxylic acid group (-COOH) on **folic acid** is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by reacting with NHS to form a more stable NHS-ester.
- **Conjugation:** The amine-reactive NHS-ester then readily reacts with a primary amine (-NH₂) on the nanoparticle surface (or on a PEG linker attached to the surface) to form a covalent amide bond, securely linking the **folic acid** to the nanoparticle.

Often, a Poly(ethylene glycol) (PEG) spacer is incorporated between the nanoparticle and the **folic acid** ligand. This "PEGylation" serves multiple critical functions: it enhances the nanoparticle's stability and solubility, reduces non-specific uptake by the immune system (prolonging circulation time), and provides a flexible linker that allows the **folic acid** to orient itself optimally for binding to the folate receptor.[3][15][16]

PART 2: EXPERIMENTAL PROTOCOLS


Protocol 1: Synthesis of Folic Acid-Conjugated PLGA-PEG Nanoparticles

This protocol details the synthesis of drug-loaded nanoparticles using an amine-terminated PLGA-PEG copolymer, followed by the covalent attachment of **folic acid**.

Materials:

- PLGA-PEG-NH₂ copolymer
- Model drug (e.g., Paclitaxel, Doxorubicin)
- Dichloromethane (DCM)
- Polyvinyl Alcohol (PVA) solution (e.g., 1% w/v in water)
- **Folic Acid (FA)**
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Dimethyl sulfoxide (DMSO), anhydrous
- Dialysis membrane (MWCO 10-12 kDa)
- Deionized (DI) water

Workflow Overview:

[Click to download full resolution via product page](#)

Caption: General workflow for nanoparticle synthesis and **folic acid** conjugation.

Step-by-Step Procedure:

A. Nanoparticle Formulation (Solvent Evaporation Method)[8]

- Dissolve 100 mg of PLGA-PEG-NH₂ copolymer and 10 mg of the desired drug in 5 mL of DCM (organic phase).
- Prepare 50 mL of a 1% (w/v) PVA solution in DI water (aqueous phase).
- Add the organic phase dropwise to the aqueous phase while stirring vigorously.
- Emulsify the mixture using a probe sonicator on ice for 3-5 minutes to form an oil-in-water (o/w) emulsion.
- Transfer the emulsion to a beaker and stir magnetically at room temperature overnight to allow for the complete evaporation of DCM, leading to nanoparticle hardening.
- Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm, 30 min, 4°C).
- Discard the supernatant and wash the nanoparticle pellet twice with DI water to remove excess PVA.
- Resuspend the final amine-terminated nanoparticle pellet in 10 mL of a suitable buffer (e.g., PBS, pH 7.4).

B. **Folic Acid** Conjugation (EDC/NHS Chemistry)[14]

- FA Activation: In a separate vial protected from light, dissolve 15 mg of **Folic Acid**, 3.75 mg of NHS, and 2.25 mg of EDC in 3 mL of anhydrous DMSO. Stir this mixture at room temperature for at least 4 hours to activate the carboxyl groups of FA.[14]
- Conjugation Reaction: Add the activated FA solution dropwise to the 10 mL nanoparticle suspension from step A.8 while gently stirring.
- Allow the reaction to proceed for 12-24 hours at room temperature in the dark.
- Purification: Transfer the reaction mixture into a dialysis bag (MWCO 10-12 kDa) and dialyze against DI water for 48 hours, changing the water frequently to remove unreacted FA, EDC,

NHS, and DMSO.

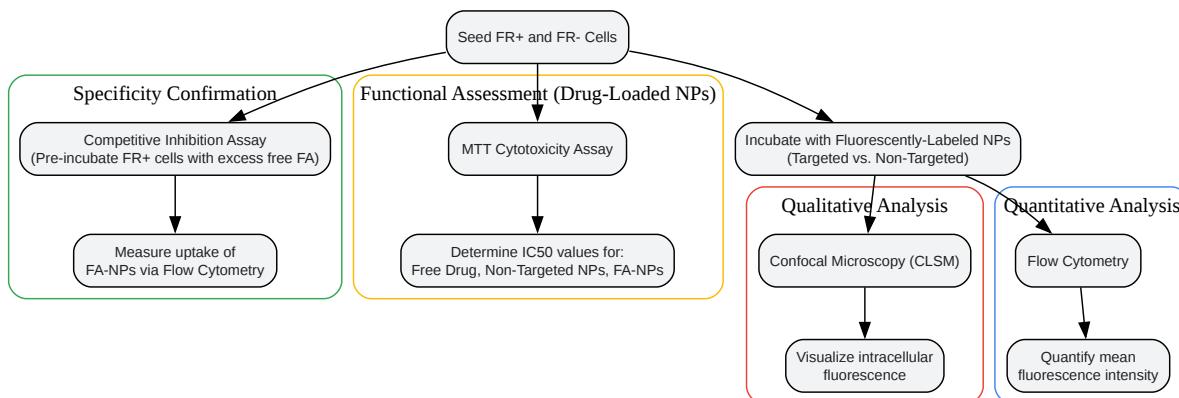
- Collect the purified FA-conjugated nanoparticles and store them at 4°C for further use. A lyophilization step can be included for long-term storage.

Protocol 2: Characterization of FA-Conjugated Nanoparticles

Thorough characterization is essential to ensure the nanoparticles meet the required specifications for targeted delivery.

Parameter	Technique	Purpose & Expected Outcome
Hydrodynamic Size & Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	To determine the average size and size distribution. An increase in size after FA conjugation is expected.[9] A PDI < 0.3 indicates a homogenous population.
Surface Charge	Zeta Potential Measurement	To measure the surface charge, which influences stability and cellular interaction. A shift in zeta potential post-conjugation confirms surface modification. [8]
Morphology	Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)	To visualize the shape and surface of the nanoparticles. Spherical morphology is typically observed.[8][9]
Conjugation Confirmation	Fourier-Transform Infrared Spectroscopy (FTIR)	To confirm the formation of the amide bond between FA and the nanoparticle. Look for characteristic amide peaks ($\sim 1650 \text{ cm}^{-1}$).[8]
FA Conjugation Efficiency	UV-Vis Spectrophotometry	To quantify the amount of folic acid attached to the nanoparticles. A calibration curve of free FA is used to determine the concentration of FA in a known amount of lysed nanoparticles.[14][15]
Encapsulation Efficiency (EE%) & Drug Loading (DL%)	HPLC or UV-Vis	To determine the amount of drug successfully encapsulated. $\text{EE\%} = (\text{Mass of}$

drug in NPs / Initial mass of drug) x 100.[14]


Protocol 3: In Vitro Evaluation of Targeting Efficiency

This series of experiments validates that the FA-conjugated nanoparticles can selectively target and enter cells overexpressing the folate receptor.

Cell Lines:

- FR-Positive (+): HeLa (cervical cancer), KB (oral cancer), MCF-7 (breast cancer), OVCAR-3 (ovarian cancer).[12][17][18][19]
- FR-Negative (-): A549 (lung cancer), CHO-K1 (Chinese hamster ovary).[12][20]

Workflow for In Vitro Evaluation:

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro evaluation of nanoparticle targeting.

Step-by-Step Procedures:

A. Qualitative Cellular Uptake (Confocal Microscopy)

- Seed FR+ and FR- cells on glass-bottom dishes and allow them to adhere overnight.
- Incubate the cells with fluorescently-labeled FA-NPs and non-targeted NPs (without FA) at a concentration of ~100 µg/mL for 2-4 hours at 37°C.
- Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
- Fix the cells (e.g., with 4% paraformaldehyde) and stain the nuclei with DAPI.
- Visualize the cells using a Confocal Laser Scanning Microscope (CLSM).[\[12\]](#)
- Expected Result: A significantly higher green/red fluorescence signal will be observed inside the FR+ cells treated with FA-NPs compared to all other conditions.

B. Quantitative Cellular Uptake (Flow Cytometry)

- Seed FR+ and FR- cells in 12-well plates and grow to ~80% confluence.
- Incubate cells with fluorescently-labeled NPs as described above.
- After incubation, wash the cells with PBS, detach them using trypsin, and resuspend them into single-cell suspensions.
- Analyze the fluorescence intensity of at least 10,000 cells per sample using a flow cytometer. [\[14\]](#)[\[21\]](#)
- Expected Result: The mean fluorescence intensity of FR+ cells incubated with FA-NPs will be significantly higher than that of FR- cells with FA-NPs or FR+ cells with non-targeted NPs.

C. Competitive Inhibition Assay (The Gold Standard for Specificity)

- Seed FR+ cells (e.g., HeLa) in 12-well plates.

- Pre-incubate one set of wells with a high concentration of free **folic acid** (e.g., 1 mM) for 1-2 hours to saturate the folate receptors.
- Add the fluorescently-labeled FA-NPs to both the pre-incubated cells and a control set of cells (without free FA) and incubate for another 2-4 hours.
- Process and analyze the cells via flow cytometry as described in Protocol 3B.
- Expected Result: The cellular uptake of FA-NPs in cells pre-treated with free **folic acid** will be significantly reduced, confirming that the uptake is mediated specifically by the folate receptor.[\[21\]](#)

D. Cytotoxicity Assay (MTT Assay)

- Seed both FR+ and FR- cells in 96-well plates.
- Treat the cells with serial dilutions of: (i) free drug, (ii) drug-loaded non-targeted NPs, and (iii) drug-loaded FA-NPs. Include untreated cells as a control.
- Incubate for 48-72 hours.
- Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
- Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at ~570 nm.
- Calculate cell viability as a percentage relative to untreated controls and determine the half-maximal inhibitory concentration (IC50) for each formulation.[\[19\]](#)[\[22\]](#)
- Expected Result: The IC50 value for the FA-NPs will be significantly lower in FR+ cells compared to both the free drug and non-targeted NPs, demonstrating enhanced, targeted cytotoxicity. In FR- cells, the cytotoxicity of FA-NPs and non-targeted NPs should be comparable.

PART 3: DATA INTERPRETATION & ADVANCED CONSIDERATIONS

Representative Data

Successful formulation and targeting will yield data similar to the hypothetical results presented below.

Table 1: Physicochemical Characterization of Nanoparticles

Formulation	Avg. Diameter (nm)	PDI	Zeta Potential (mV)	FA Conjugated (µg/mg NP)
Non-Targeted NP	165 ± 5.2	0.15	+18.5 ± 2.1	N/A
FA-Targeted NP	178 ± 6.1	0.17	+12.3 ± 1.9	27.8 ± 2.1[15]

Table 2: In Vitro Cytotoxicity (IC50 Values in µM)

Formulation	FR+ Cell Line (MCF-7)	FR- Cell Line (A549)
Free Drug	1.25	1.10
Non-Targeted NP	0.85	0.89
FA-Targeted NP	0.15	0.82

The data clearly illustrates the hallmark of successful targeting: a potent and selective cytotoxic effect observed only in the cancer cells that overexpress the target receptor.

Field-Proven Insights & Troubleshooting

- Discrepancy between In Vitro and In Vivo Results: While these in vitro assays are critical for initial validation, success does not always translate directly to in vivo models. In the bloodstream, nanoparticles are rapidly coated with proteins, forming a "protein corona" that can mask the **folic acid** ligands and hinder receptor binding.[23] PEGylation can help mitigate, but not eliminate, this effect.
- Endosomal Escape: For many drugs to be effective, they must escape the endosome/lysosome and reach their target in the cytoplasm or nucleus. If the nanoparticle or

drug remains trapped, its efficacy will be limited, even if cellular uptake is high.[24] This is a critical consideration in nanoparticle design.

- Tumor Heterogeneity: Folate receptor expression can be heterogeneous within a single tumor. This means that while some cells will be targeted, others may not, which can impact overall therapeutic outcomes.

The Path Forward: Clinical Relevance

The principles outlined in these notes form the basis for technologies that are actively being evaluated in clinical settings. Multiple folate-targeted imaging agents and therapeutics have entered human clinical trials for cancers like ovarian and lung cancer, demonstrating the significant translational potential of this targeting strategy.[25][26][27] The continued development of well-characterized and precisely engineered FA-nanoparticles holds immense promise for the future of targeted cancer therapy.[16]

References

- Title: Nanoparticle Multivalency Directed Shifting of Cellular Uptake Mechanism | Source: The Journal of Physical Chemistry C - ACS Public
- Title: Conjugating **folic acid** to gold nanoparticles through glutathione for targeting and detecting cancer cells | Source: PubMed | URL:[Link]
- Title: Folate-targeted therapeutic and imaging agents for cancer | Source: PubMed | URL: [Link]
- Title: Targeting folate receptor alpha for cancer tre
- Title: Design of **folic acid**-conjugated nanoparticles for drug targeting | Source: ResearchG
- Title: Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns | Source: PMC - PubMed Central | URL:[Link]
- Title: **Folic Acid**-Decorated Nanocrystals as Highly Loaded Trojan Horses to Target Cancer Cells | Source: Molecular Pharmaceutics - ACS Public
- Title: Active Targeted Nanoformulations via Folate Receptors: State of the Art and Future Perspectives | Source: MDPI | URL:[Link]
- Title: Development and characterization of folate targeted nanoparticle drug delivery system | Source: ResearchG
- Title: Folate-Conjugated Gold Nanoparticles (Synthesis, Characterization and Design for Cancer Cells Nanotechnology-based Targeting) | Source: International Journal of Nanoscience and Nanotechnology | URL:[Link]
- Title: Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characteriz

- Title: Endocytosis Pathways of the Folate Tethered Star-Shaped PEG-PCL Micelles in Cancer Cell Lines | Source: MDPI | URL:[Link]
- Title: Mechanism of receptor-mediated endocytosis for folate-linked nanocarrier system | Source: ResearchG
- Title: Single- versus Dual-Targeted Nanoparticles with **Folic Acid** and Biotin for Anticancer Drug Delivery | Source: PMC - NIH | URL:[Link]
- Title: Active targeted nanoparticles: Preparation, physicochemical characterization and in vitro cytotoxicity effect | Source: PMC - NIH | URL:[Link]
- Title: Photochemical Synthesis of the Bioconjugate **Folic Acid**-Gold Nanoparticles | Source: ResearchG
- Title: Effectiveness of drug-loaded poly(ethylene glycol) and poly(lactic-co-glycolic-acid) nanoparticles in the in vitro treatment of breast cancer: a systematic review | Source: Frontiers | URL:[Link]
- Title: Development and Characterization of **Folic Acid**-Conjugated Amodiaquine-Loaded Nanoparticles—Efficacy in Cancer Tre
- Title: Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from *Kappaphycus alvarezii* for cancer therapy | Source: PMC - NIH | URL:[Link]
- Title: Performance of nanoparticles for biomedical applications: The in vitro/in vivo discrepancy | Source: Biophysics Reviews | AIP Publishing | URL:[Link]
- Title: Preparation and In Vitro/Vivo Evaluation of Folate-conjugated Pluronic F87-PLGA/TPGS Mixed Nanoparticles for Targeted Drug Delivery | Source: Bentham Science Publishers | URL:[Link]
- Title: FolR α -targeting antibody drug conjugate shows promise in recurrent epithelial ovarian cancer | Source: YouTube | URL:[Link]
- Title: Targeted Nanoparticles for Fluorescence Imaging of Folate Receptor Positive Tumors | Source: MDPI | URL:[Link]
- Title: ASCO 2017: Ovarian cancer drug delivers 'very promising' results in early trial | Source: The Institute of Cancer Research, London | URL:[Link]
- Title: **Folic Acid** Conjugated Nano Systems: A Systematic Review | Source: OMICS Intern
- Title: In Vitro Methods for Assessing Nanoparticle Toxicity | Source: PMC - NIH | URL:[Link]
- Title: **Folic acid**-Functionalized Nanoparticles for Enhanced Oral Drug Delivery | Source: PMC - NIH | URL:[Link]
- Title: Folate-Receptor-Targeted Gold Nanoparticles Bearing a DNA-Binding Anthraquinone | Source: MDPI | URL:[Link]
- Title: FOLR1 CHO Cell Line | Source: BPS Bioscience | URL:[Link]
- Title: In Vitro Setup for Determination of Nanoparticle-Mediated Magnetic Cell and Drug Accumulation in Tumor Spheroids under Flow Conditions | Source: MDPI | URL:[Link]

- Title: Preparation and In Vitro/Vivo Evaluation of Folate-conjugated Pluronic F87-PLGA/TPGS Mixed Nanoparticles for Targeted Drug Delivery | Source: Bentham Science Publisher | URL:[Link]
- Title: Folate-Hapten Mediated Immunotherapy Synergizes with Vascular Endothelial Growth Factor Receptor Inhibitors in Treating Murine Models of Cancer | Source: NIH | URL:[Link]
- Title: Synthesis and Characterization of **Folic Acid**-Functionalized DPLA-co-PEG Nanomicelles for the Targeted Delivery of Letrozole | Source: ACS Applied Bio M
- Title: Deciphering Folate Receptor alphaGene Expression and mRNA Signatures in Ovarian Cancer: Implications for Precision Therapies | Source: PubMed | URL:[Link]
- Title: Targeting ability of nanoparticles in vitro. (A)Fluorescence images...
- Title: Targeting Cancer Cells Overexpressing Folate Receptors with New Terpolymer-Based Nanocapsules: Toward a Novel Targeted DNA Delivery System for Cancer Therapy | Source: MDPI | URL:[Link]
- Title: Folate Receptor Alpha—A Novel Approach to Cancer Therapy | Source: MDPI | URL: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Active Targeted Nanoformulations via Folate Receptors: State of the Art and Future Perspectives | MDPI [mdpi.com]
- 5. Single- versus Dual-Targeted Nanoparticles with Folic Acid and Biotin for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]

- 9. Active targeted nanoparticles: Preparation, physicochemical characterization and in vitro cytotoxicity effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effectiveness of drug-loaded poly(ethylene glycol) and poly(lactic-co-glycolic-acid) nanoparticles in the in vitro treatment of breast cancer: a systematic review [frontiersin.org]
- 11. Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from *Kappaphycus alvarezii* for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugating folic acid to gold nanoparticles through glutathione for targeting and detecting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Folate-Conjugated Gold Nanoparticles (Synthesis, Characterization and Design for Cancer Cells Nanotechnology-based Targeting) [ijnnonline.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles—Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endocytosis Pathways of the Folate Tethered Star-Shaped PEG-PCL Micelles in Cancer Cell Lines [mdpi.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Folic acid-Functionalized Nanoparticles for Enhanced Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eurekaselect.com [eurekaselect.com]
- 23. pubs.aip.org [pubs.aip.org]
- 24. Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Folate-targeted therapeutic and imaging agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. icr.ac.uk [icr.ac.uk]

- To cite this document: BenchChem. [Application Notes & Protocols: Folic Acid as a Targeting Ligand for Nanoparticles]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b050499#using-folic-acid-as-a-targeting-ligand-for-nanoparticles>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com